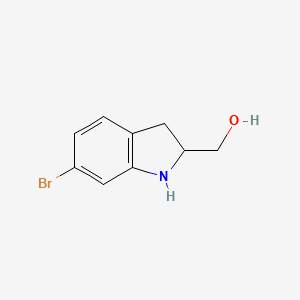
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom at the 6-position of the indole ring and a hydroxymethyl group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indole followed by the introduction of a hydroxymethyl group. One common method includes:
Bromination: The starting material, 2,3-dihydro-1H-indole, is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to selectively introduce a bromine atom at the 6-position.
Hydroxymethylation: The brominated intermediate is then treated with formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, potassium permanganate in water.
Reduction: LiAlH4 in ether, catalytic hydrogenation.
Substitution: Sodium azide in DMF, thiols in ethanol.
Major Products Formed
Oxidation: (6-bromo-2,3-dihydro-1H-indol-2-yl)formaldehyde, (6-bromo-2,3-dihydro-1H-indol-2-yl)carboxylic acid.
Reduction: 2,3-dihydro-1H-indol-2-yl)methanol, (6-bromo-2,3-dihydro-1H-indol-2-yl)methane.
Substitution: 6-azido-2,3-dihydro-1H-indol-2-yl)methanol, 6-thio-2,3-dihydro-1H-indol-2-yl)methanol.
Applications De Recherche Scientifique
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-bromo-1H-indol-2-yl)methanol: Lacks the dihydro structure, making it less flexible.
(6-chloro-2,3-dihydro-1H-indol-2-yl)methanol: Chlorine instead of bromine, potentially altering reactivity and biological activity.
(6-bromo-2,3-dihydro-1H-indol-2-yl)ethanol: Ethanol group instead of methanol, affecting solubility and reactivity.
Uniqueness
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxymethyl groups allows for versatile chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOIFXMCSOITKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
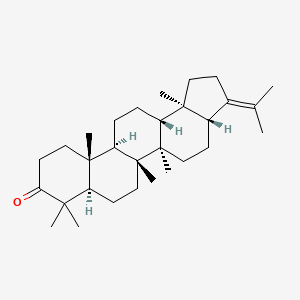
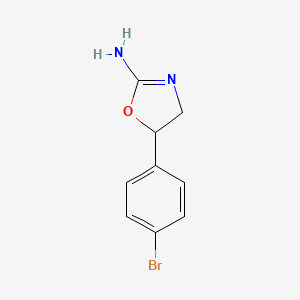
![Myristic acid, [1-14C]](/img/structure/B579962.png)
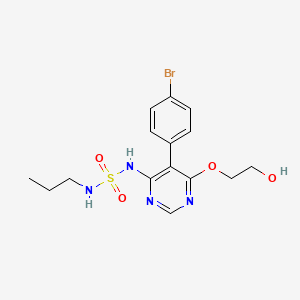

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
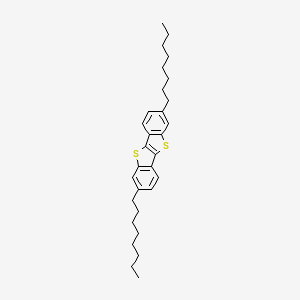
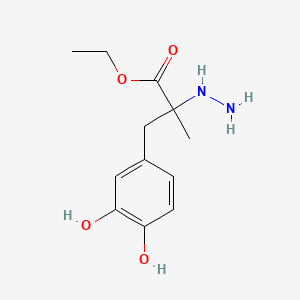
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B579974.png)
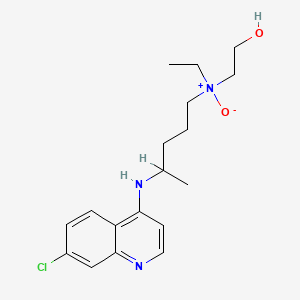
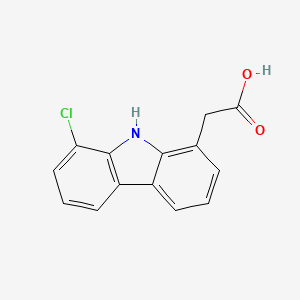
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
